4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

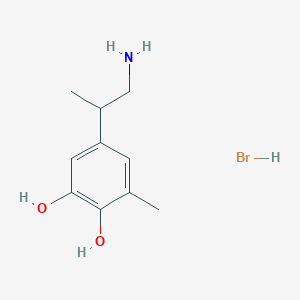

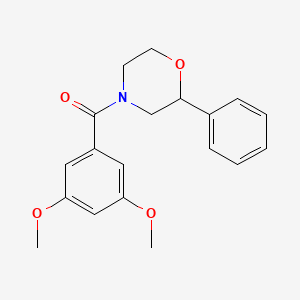

The compound “4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide” is a chemical compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The thiazole ring has many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place .

Molecular Structure Analysis

The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

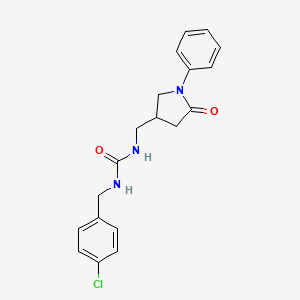

Thiazole-bearing compounds may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .Scientific Research Applications

Synthesis and Anticancer Applications

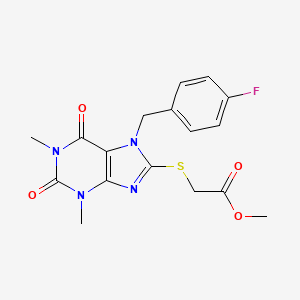

The synthesis of benzimidazole-thiazole derivatives, including structures similar to 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide, has been explored for their anticancer potential. These compounds demonstrated promising anticancer activity against HepG2 and PC12 cancerous cell lines, highlighting the importance of such structures in developing new anticancer agents (Nofal et al., 2014).

Antiallergy and Anticonvulsant Properties

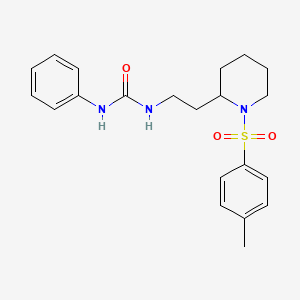

Studies have shown that N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound , exhibit significant antiallergy activity. These findings suggest potential for developing new therapeutic agents for allergy treatment (Hargrave et al., 1983). Additionally, thiazolidin-4-ones, sharing a core structural motif, have shown anticonvulsant activities, indicating their potential in epilepsy management (Senthilraja & Alagarsamy, 2012).

Antioxidant Activity

Benzothiazole derivatives have been investigated for their antioxidant properties, particularly in models of acetaminophen toxicity. These studies suggest the role of such compounds in mitigating oxidative stress-related damage, presenting a pathway for therapeutic application in conditions induced by oxidative stress (Cabrera-Pérez et al., 2016).

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole and thiazole derivatives has been extensively researched. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens, underscoring their potential in addressing antimicrobial resistance and developing new antibiotics (Anuse et al., 2019).

Electrochemical Synthesis and Applications

Electrochemical methods for synthesizing benzothiazoles and thiazolopyridines from thioamides have been developed. This approach offers a metal- and reagent-free pathway for generating compounds with significant pharmaceutical and material science applications, reflecting the versatility of thiazole derivatives in chemical synthesis (Qian et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes .

Biochemical Pathways

Thiazole derivatives, however, have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The physicochemical properties of thiazole compounds, such as solubility, may be influenced by environmental conditions .

Future Directions

properties

IUPAC Name |

4-[[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJCQIFREJKCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate](/img/structure/B2437900.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2437901.png)

![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2437912.png)

![2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2437918.png)

![(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2437921.png)